molecular formula C21H21F3IN3O2 B3030635 曲美替尼(外消旋体) CAS No. 934662-91-6

曲美替尼(外消旋体)

货号 B3030635
CAS 编号: 934662-91-6
分子量: 531.3
InChI 键: BSMCAPRUBJMWDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cobimetinib is a small molecule inhibitor of mitogen-activated protein kinase (MEK) 1 and 2, which are components of the MAPK/ERK signaling pathway. This pathway is often over-activated in various human tumors, making cobimetinib a targeted therapy for cancers such as malignant melanoma and breast cancer. Cobimetinib has been approved in Switzerland for the treatment of unresectable or metastatic BRAF V600 mutation-positive melanoma and is under review in other countries for similar indications .

Synthesis Analysis

The synthesis of cobimetinib involves complex organic chemistry processes, which are not detailed in the provided papers. However, the papers do discuss the pharmacokinetics of cobimetinib, indicating that it is orally bioavailable and is predominantly excreted in feces, with a significant portion also excreted in urine. Cobimetinib is extensively metabolized, with only a small fraction of the drug excreted unchanged .

Molecular Structure Analysis

While the molecular structure of cobimetinib is not explicitly discussed in the provided papers, its classification as a small molecule MEK inhibitor suggests a structure that allows it to interact specifically with the ATP-binding site of MEK1/2, thereby inhibiting the kinase activity of these enzymes. The specificity and potency of cobimetinib are likely a result of its molecular structure, which has been optimized for MEK inhibition .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving cobimetinib. However, they do mention that cobimetinib is a substrate for P-glycoprotein (P-gp), which affects its penetration into the brain. P-gp acts as an efflux transporter, limiting the brain exposure of cobimetinib. This has implications for the treatment of brain tumors or metastases, as the ability of cobimetinib to suppress its target, pErk, in brain tissue is affected by P-gp activity .

Physical and Chemical Properties Analysis

Cobimetinib's physical and chemical properties, such as solubility, stability, and formulation requirements, are not discussed in the provided papers. However, its oral bioavailability and the fact that it is administered in pill form suggest that it has been formulated to be stable and absorbable through the gastrointestinal tract. The pharmacokinetic data indicate that cobimetinib has dose-proportional increases in exposure, and its clearance from the body does not significantly differ between wild-type and knockout mice lacking P-gp or Bcrp1, suggesting that these transporters do not play a major role in its overall clearance .

科学研究应用

脑渗透和药效学活性

曲美替尼,一种 MEK 抑制剂,在脑渗透和药效学活性方面显示出重要的应用。Choo 等人 (2014) 的一项研究表明,曲美替尼是 P-糖蛋白 (P-gp) 的底物,但不是乳腺癌耐药蛋白 (Bcrp1) 的底物。这一发现对其药代动力学和治疗脑肿瘤或转移瘤的有效性至关重要。该研究强调了外排对曲美替尼脑渗透和靶标调节的影响,展示了其在治疗脑肿瘤或转移瘤患者中的潜力 (Choo 等人,2014)

在骨肉瘤模型中的疗效

由于目前治疗的有效性有限且毒性高,曲美替尼在治疗骨肉瘤中的潜力已得到研究。马等人 (2020) 报告说,曲美替尼有效抑制骨肉瘤细胞的生长和存活,并具有抗转移活性。值得注意的是,该研究强调了曲美替尼有效浓度的临床可实现性,表明其作为骨肉瘤治疗的宝贵补充的潜力 (马、徐和徐,2020)

实体瘤患者的药代动力学

韩等人 (2015) 进行了一项研究,旨在表征各种实体瘤患者中曲美替尼的药代动力学。这项研究很重要,因为它评估了不同临床相关协变量对曲美替尼药代动力学的影响,提供了对其在癌症治疗中的有效性和剂量影响的见解 (韩等人,2015)

健康受试者中的吸收、代谢和排泄

Choo 等人 (2013) 研究了曲美替尼的人体吸收、代谢和排泄途径,以及肠道代谢对其口服清除率的贡献。这项研究对于理解曲美替尼的药理学行为至关重要,从而为其在临床环境中的最佳使用提供信息 (Choo 等人,2013)

与维莫非尼联合用于黑色素瘤

曲美替尼与维莫非尼(一种 BRAF 抑制剂)联合使用已对其在黑色素瘤治疗中的疗效进行了评估。coBRIM 试验等研究表明,这种组合显着改善了晚期 BRAF 突变黑色素瘤患者的无进展生存期和总生存期 (Ascierto 等人,2016)

在神经母细胞瘤细胞中抑制 MEK1

辛格等人 (2015) 探讨了曲美替尼的影响,特别是其诱导神经母细胞瘤细胞分化和凋亡的能力。这项研究提供了曲美替尼在儿科肿瘤学中潜在应用的见解,尤其是用于治疗难治性神经母细胞瘤 (辛格、阮、蒂佩特和纳伦德兰,2015)

对肝细胞癌和血管生成的影响

童等人 (2019) 的一项研究评估了曲美替尼在敏感和耐药肝细胞癌 (HCC) 细胞中的疗效。研究结果支持曲美替尼治疗 HCC 的临床试验,强调了其在克服 HCC 耐药性方面的治疗价值 (童、王、吴、包、尹和陈,2019)

作用机制

Target of Action

Cobimetinib (racemate) is an orally active, potent, and highly selective small molecule that inhibits mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), and central components of the RAS/RAF/MEK/ERK signal transduction pathway . MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation .

Mode of Action

Cobimetinib (racemate) is a reversible inhibitor of mitogen-activated protein kinase 1 (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2 . It binds to and selectively inhibits MEK1 and MEK2, resulting in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .

Biochemical Pathways

The primary biochemical pathway affected by Cobimetinib (racemate) is the MAPK/ERK pathway, also known as the Ras–Raf–MEK–ERK pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli (e.g., growth factors, cytokines, and proto-oncogene) . The inhibition of this pathway by Cobimetinib (racemate) can control the growth of MAPK-dependent tumors .

Pharmacokinetics

Cobimetinib (racemate) follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life are 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The molecular and cellular effects of Cobimetinib (racemate)'s action include the inhibition of cellular viability in several tumor cell lines, particularly those harboring a mutation in the RAS or RAF gene . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

安全和危害

If inhaled, Cobimetinib should be removed to fresh air; if breathing is difficult, oxygen should be given; if breathing stops, artificial respiration should be given . After skin contact, it should be flushed with copious amounts of water . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, do NOT induce vomiting .

生化分析

Biochemical Properties

Cobimetinib (racemate) functions as a reversible inhibitor of MEK1 and MEK2, which are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway . By inhibiting these kinases, Cobimetinib (racemate) effectively disrupts the MAPK/ERK signaling pathway, leading to reduced cellular proliferation and survival. Cobimetinib (racemate) interacts with several biomolecules, including MEK1, MEK2, and ERK, by binding to the ATP-binding site of MEK1/2, thereby preventing their activation and subsequent phosphorylation of ERK .

Cellular Effects

Cobimetinib (racemate) has significant effects on various cell types and cellular processes. It inhibits cell cycle progression, cell proliferation, cell survival, and cell migration by targeting the dysregulated MAPK pathway . In neuroblastoma cells, Cobimetinib (racemate) induces differentiation and apoptosis, demonstrating its potential as a therapeutic agent for pediatric oncology . Additionally, Cobimetinib (racemate) influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of MEK1/2 and ERK .

Molecular Mechanism

The molecular mechanism of Cobimetinib (racemate) involves its binding to the ATP-binding site of MEK1 and MEK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of ERK, a downstream effector in the MAPK/ERK pathway . By blocking this pathway, Cobimetinib (racemate) reduces cellular proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1/2 ensures minimal off-target effects, making it a highly effective therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobimetinib (racemate) have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity over extended periods . Long-term studies have shown that Cobimetinib (racemate) can effectively inhibit tumor growth and induce apoptosis in cancer cells . Prolonged exposure to Cobimetinib (racemate) may lead to the development of resistance, necessitating combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of Cobimetinib (racemate) vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cobimetinib (racemate) may cause adverse effects, including gastrointestinal disturbances and skin disorders . Threshold effects have been observed, with optimal therapeutic outcomes achieved at specific dosage levels .

Metabolic Pathways

Cobimetinib (racemate) is involved in several metabolic pathways, primarily through hepatic metabolism . It undergoes oxidation via the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT2B7 . These metabolic processes result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can influence its efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

Cobimetinib (racemate) is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with approximately 95% of the compound binding to plasma proteins . Cobimetinib (racemate) is distributed extensively throughout the body, with a volume of distribution of 806 liters . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of Cobimetinib (racemate) plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MEK1 and MEK2 . Cobimetinib (racemate) may also be found in other cellular compartments, such as the nucleus, depending on the cell type and experimental conditions . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

属性

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMCAPRUBJMWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679599
Record name [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934662-91-6
Record name [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobimetinib (racemate)
Reactant of Route 2
Reactant of Route 2
Cobimetinib (racemate)
Reactant of Route 3
Reactant of Route 3
Cobimetinib (racemate)
Reactant of Route 4
Reactant of Route 4
Cobimetinib (racemate)
Reactant of Route 5
Reactant of Route 5
Cobimetinib (racemate)
Reactant of Route 6
Cobimetinib (racemate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。